molecular formula C16H12Br2N2O2 B14534609 1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide CAS No. 62162-82-7

1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide

Cat. No.: B14534609
CAS No.: 62162-82-7
M. Wt: 424.09 g/mol
InChI Key: DMNNOTWGIYMKCK-UHFFFAOYSA-M
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Description

1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide is an organic compound that features a quinoline core substituted with a bromophenylmethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by nitration and bromination . The reaction conditions often require the use of catalysts such as aluminum trichloride and reagents like bromine and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenylmethyl group can participate in reduction reactions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinoline derivatives with different oxidation states.

    Reduction: Conversion to amine-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline compounds.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular pathways. The bromophenylmethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-5-nitro-1H-benzimidazole
  • 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole
  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Uniqueness

1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62162-82-7

Molecular Formula

C16H12Br2N2O2

Molecular Weight

424.09 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-5-nitroquinolin-1-ium;bromide

InChI

InChI=1S/C16H12BrN2O2.BrH/c17-13-8-6-12(7-9-13)11-18-10-2-3-14-15(18)4-1-5-16(14)19(20)21;/h1-10H,11H2;1H/q+1;/p-1

InChI Key

DMNNOTWGIYMKCK-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=[N+]2CC3=CC=C(C=C3)Br)C(=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

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